molecular formula C22H16Cl2 B14737190 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) CAS No. 3282-48-2

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)

Cat. No.: B14737190
CAS No.: 3282-48-2
M. Wt: 351.3 g/mol
InChI Key: WGJHUCVXRUGVFG-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is an organic compound with a complex structure that includes a phenylene group connected to two ethene groups, each of which is further connected to a chlorobenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) typically involves a series of condensation reactions. One common method involves the reaction of 1,4-phenylenediacetic acid with 2-chlorobenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols or amines.

Scientific Research Applications

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The ethene groups in the compound can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is unique due to the presence of chlorobenzene groups, which impart distinct chemical properties such as increased reactivity in substitution reactions and potential for forming strong intermolecular interactions.

Properties

CAS No.

3282-48-2

Molecular Formula

C22H16Cl2

Molecular Weight

351.3 g/mol

IUPAC Name

1,4-bis[2-(2-chlorophenyl)ethenyl]benzene

InChI

InChI=1S/C22H16Cl2/c23-21-7-3-1-5-19(21)15-13-17-9-11-18(12-10-17)14-16-20-6-2-4-8-22(20)24/h1-16H

InChI Key

WGJHUCVXRUGVFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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